9-Methylidene-9,10-dihydrophenanthrene
Description
Significance of Phenanthrene (B1679779) and Dihydrophenanthrene Architectures in Organic Chemistry
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings, is a cornerstone of organic chemistry. beilstein-journals.org Its angularly fused ring system is a recurring motif in a vast array of natural products, pharmaceuticals, and materials. espublisher.commnstate.edu Phenanthrene derivatives are noted for their diverse biological activities, including potential applications as anticancer agents. mnstate.edu The partially hydrogenated counterpart, 9,10-dihydrophenanthrene (B48381), retains the biphenyl-like aromatic character of the two outer rings while introducing a non-aromatic central ring. espublisher.com This structural modification imparts a three-dimensional character to the molecule and serves as a versatile scaffold in synthetic chemistry. The 9,10-dihydrophenanthrene framework is found in various natural products and has been explored for applications in medicinal chemistry and materials science. nih.gov
Structure
3D Structure
Properties
CAS No. |
82491-33-6 |
|---|---|
Molecular Formula |
C15H12 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
10-methylidene-9H-phenanthrene |
InChI |
InChI=1S/C15H12/c1-11-10-12-6-2-3-8-14(12)15-9-5-4-7-13(11)15/h2-9H,1,10H2 |
InChI Key |
QIYSRKUHEWJQBL-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 9 Methylidene 9,10 Dihydrophenanthrene and Analogues
Rearrangement Pathways Involving Methylene (B1212753) Intermediates
The thermal stability of 9-methylidene-9,10-dihydrophenanthrene is a subject of interest, particularly concerning its potential isomerization to the more stable aromatic counterpart, 9-methylphenanthrene. While direct mechanistic studies on this specific rearrangement are not extensively documented, analogies can be drawn from the thermal behavior of similar exocyclic methylene-containing polycyclic aromatic hydrocarbons.
One proposed pathway for such a rearrangement involves a hydrogen shift mechanism. Under thermal conditions, it is conceivable that a umich.edunih.gov-sigmatropic hydrogen shift could occur, leading to the formation of 9-methylphenanthrene. This type of transformation is driven by the thermodynamic stability gained from the aromatization of the central ring of the phenanthrene (B1679779) system.
Evidence for rearrangements involving methylene intermediates in related systems comes from studies on substituted derivatives. For instance, the reaction of 9,10-dihydroxy-9,10-dimethyl-9,10-dihydrophenanthrene with acetic anhydride (B1165640) in diethylaniline is proposed to proceed through a 9-methylene-10-acetoxy-10-methyl-9,10-dihydrophenanthrene intermediate. The subsequent loss of the acetate (B1210297) group and rearrangement leads to the formation of 9-acetoxymethyl-10-methylphenanthrene, lending support to the feasibility of rearrangements in this class of compounds.
Pyrolysis Studies and Product Characterization
Pyrolysis of this compound and its analogues provides a means to investigate their high-temperature decomposition pathways. While specific studies on the parent compound are limited, research on related structures, such as methylanthracenes and dibenzofulvene (9-methylidenefluorene), offers valuable insights into the potential products and mechanisms.
Flash vacuum pyrolysis (FVP) is a technique often employed for such investigations, as it minimizes intermolecular reactions and favors unimolecular processes. The pyrolysis of methylanthracenes has been shown to yield a complex mixture of products arising from demethylation, isomerization, and dimerization. umich.edu For example, the pyrolysis of 9-methylanthracene (B110197) at temperatures between 350 and 400°C produces anthracene (B1667546) and dimethylanthracenes as major products. umich.edu
Analogous pyrolysis of this compound is expected to proceed through radical mechanisms. Homolytic cleavage of the weakest bonds at high temperatures would likely lead to the formation of various radical intermediates. Subsequent rearrangement, fragmentation, and recombination of these radicals would then generate a range of products. Based on studies of similar compounds, the expected major products from the pyrolysis of this compound would likely include 9-methylphenanthrene, phenanthrene, and potentially higher molecular weight compounds resulting from dimerization or polymerization of reactive intermediates.
A study on the pyrolysis of a complex spiro derivative containing a 2-methylene-dibenzo-phenanthro spirobicyclohexane structure showed the elimination of ethylene (B1197577) and the formation of tetrabenzanthracene, indicating that fragmentation pathways can lead to the formation of larger, fully aromatic systems. doi.org
Table 1: Potential Pyrolysis Products of this compound and Rationale Based on Analogous Compounds
| Potential Product | Rationale for Formation |
| 9-Methylphenanthrene | Isomerization via hydrogen shift, driven by aromatization. |
| Phenanthrene | Loss of the methylene group as a radical species. |
| Dimeric/Polymeric materials | Intermolecular reactions of reactive intermediates. |
Diels-Alder Adduct Formation with Phenanthroquinodimethane Intermediates
The in-situ generation of reactive dienes, such as o-quinodimethanes, followed by their trapping with dienophiles in a Diels-Alder reaction is a powerful synthetic strategy. While not directly generated from this compound, the isomeric 9,10-phenanthroquinodimethane is a highly reactive intermediate that can undergo [4+2] cycloaddition reactions.
The generation of 9,10-phenanthroquinodimethane can be achieved through various methods, such as the thermal elimination of sulfur dioxide from a suitable precursor or the photolysis of o-methyl-substituted aromatic ketones. Once formed, this reactive diene can be trapped with a variety of dienophiles to form Diels-Alder adducts. For instance, the reaction of in situ generated 9,10-anthraquinodimethane, a close analogue, with dienophiles like maleic anhydride or dimethyl acetylenedicarboxylate (B1228247) yields the corresponding cycloadducts. rsc.org
The general scheme for a Diels-Alder reaction involving a phenanthroquinodimethane intermediate is as follows:
Step 1: In-situ generation of 9,10-phenanthroquinodimethane from a suitable precursor.
Step 2: [4+2] Cycloaddition with a dienophile to form the Diels-Alder adduct.
This methodology allows for the construction of complex polycyclic systems with a high degree of stereochemical control. The reactivity of the dienophile plays a crucial role in the efficiency of the trapping reaction, with electron-deficient alkenes and alkynes being particularly effective.
Photoinduced Ene-Reactions with Alkenes
Photoinduced ene-reactions offer a pathway for the formation of new carbon-carbon bonds through the reaction of an electronically excited species with an alkene containing an allylic hydrogen. In the context of this compound, the exocyclic double bond could potentially participate in such reactions upon photochemical activation.
A well-studied analogous reaction is the photooxidation of anthracenes and their derivatives with singlet oxygen. In this process, singlet oxygen, generated by photosensitization, acts as the enophile. The reaction of singlet oxygen with an alkene containing an allylic hydrogen proceeds via an ene-type mechanism to afford an allylic hydroperoxide. For polycyclic aromatic compounds like anthracenes, [4+2] cycloaddition to form endoperoxides is also a common reaction pathway with singlet oxygen. nih.gov
Spectroscopic Characterization and Structural Elucidation of 9,10 Dihydrophenanthrene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 9-methylidene-9,10-dihydrophenanthrene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable for unambiguous assignment of all proton and carbon signals and for confirming the connectivity and spatial relationships within the molecule.
Proton (¹H) NMR Analysis: Methylene (B1212753) and Aromatic Proton Assignments
The ¹H NMR spectrum of this compound provides key information about the different types of protons and their chemical environments. The spectrum is characterized by signals in both the aliphatic and aromatic regions.
The most distinctive feature of the ¹H NMR spectrum is the presence of signals corresponding to the exocyclic methylene protons (=CH₂) and the benzylic methylene protons (-CH₂- at position 10). The exocyclic methylene protons are expected to appear as two distinct signals due to their different spatial relationship with the phenanthrene (B1679779) ring system. These appear as doublets with a small geminal coupling constant. The benzylic protons at the C-10 position are chemically equivalent and are expected to appear as a singlet, as there are no adjacent protons to couple with.
The aromatic region of the spectrum is more complex, showing a multiplet that integrates to eight protons. These protons belong to the two phenyl rings of the phenanthrene core. The specific chemical shifts and coupling patterns of these aromatic protons are influenced by their position on the rings and their spatial proximity to the methylidene group.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.8-7.0 | m | 8H | Aromatic protons |
| 5.26 | d | 1H | Exocyclic Methylene Proton (=CH₂) |
| 5.06 | d | 1H | Exocyclic Methylene Proton (=CH₂) |
| 3.65 | s | 2H | Benzylic Methylene Protons (-CH₂-) |
Data obtained in CDCl₃. m = multiplet, d = doublet, s = singlet.
Carbon-13 (¹³C) NMR Characterization
The key signals would include those for the exocyclic methylene carbon (=CH₂) and the benzylic methylene carbon (-CH₂-). The sp²-hybridized exocyclic methylene carbon would resonate in the olefinic region, while the sp³-hybridized benzylic methylene carbon would appear in the aliphatic region. The quaternary carbon at position 9, to which the methylidene group is attached, would also have a characteristic chemical shift in the downfield region. The remaining twelve signals would correspond to the aromatic carbons of the phenanthrene skeleton.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| ~140-150 | C9 (quaternary) |
| ~130-140 | Aromatic quaternary carbons |
| ~120-130 | Aromatic CH carbons |
| ~110-120 | =CH₂ (exocyclic methylene) |
| ~30-40 | -CH₂- (benzylic methylene) |
Two-Dimensional NMR Techniques (HMBC, NOESY, COSY, HSQC) for Connectivity and Stereochemistry
To definitively assign all proton and carbon signals and to confirm the proposed structure, a suite of 2D NMR experiments would be employed. These techniques are crucial for establishing through-bond and through-space correlations. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached. This would allow for the unambiguous assignment of the exocyclic methylene protons to their corresponding carbon and the benzylic methylene protons to the C-10 carbon. It would also correlate the aromatic protons with their respective aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected between the exocyclic methylene protons and the quaternary carbon C-9, as well as with adjacent aromatic carbons. The benzylic methylene protons at C-10 would show correlations to the adjacent aromatic carbons, providing crucial connectivity information.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, COSY would be most useful in delineating the coupling networks within the aromatic rings, helping to assign the individual aromatic proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. NOESY would be instrumental in confirming the stereochemistry of the molecule. For instance, correlations would be expected between the exocyclic methylene protons and the nearby aromatic protons, providing evidence for their spatial arrangement.
Vibrational Spectroscopy: Infrared (IR) Absorption Analysis
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
The most notable features would be the C-H stretching vibrations of the aromatic and aliphatic protons, as well as the C=C stretching vibration of the exocyclic double bond. The aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group at C-10 would be observed just below 3000 cm⁻¹. The C=C stretching of the methylidene group is expected to appear in the region of 1650-1630 cm⁻¹. A strong band around 895 cm⁻¹ is characteristic of the out-of-plane bending of the =CH₂ group.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3060, 3030 | C-H stretch | Aromatic |
| 2945 | C-H stretch | Aliphatic (-CH₂-) |
| 1635 | C=C stretch | Exocyclic Methylene (=CH₂) |
| 1605, 1500, 1490, 1455 | C=C stretch | Aromatic |
| 895 | C-H out-of-plane bend | Exocyclic Methylene (=CH₂) |
| 770, 745 | C-H out-of-plane bend | Aromatic |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The chromophore in this compound is the extended π-system of the dihydrophenanthrene core in conjugation with the exocyclic double bond.
The UV-Vis spectrum of this compound in hexane (B92381) shows absorption maxima at 216 nm, 247 nm, and 278 nm. These absorptions are characteristic of the π → π* transitions within the conjugated system. The presence of multiple absorption bands reflects the complex electronic structure of the molecule.
Table 4: UV-Vis Spectral Data of this compound
| Wavelength (λmax) nm | Molar Absorptivity (log ε) | Solvent |
| 216 | 4.42 | Hexane |
| 247 | 4.46 | Hexane |
| 278 | 4.14 | Hexane |
Mass Spectrometry (MS) for Molecular Formula Determination
The molecular formula of this compound is C₁₅H₁₂. The expected exact mass would be approximately 192.0939 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 192.
The fragmentation of the molecular ion would likely involve the loss of a hydrogen atom to form a stable [M-H]⁺ ion at m/z 191. Another possible fragmentation pathway could involve the loss of a methyl group (although not directly present, rearrangement could occur) or other small neutral molecules, leading to fragment ions at lower m/z values. The fragmentation pattern would be key to confirming the structure and distinguishing it from its isomer, 9-methylphenanthrene.
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound is not detailed in the available literature, studies on related 9,9,10,10-tetraaryl-9,10-dihydrophenanthrene derivatives provide significant insights into the structural possibilities. nih.gov In one such derivative featuring two spiro(dibenzocycloheptatriene) units, X-ray analysis revealed a highly strained structure. nih.gov This strain is evidenced by an unusually elongated central C9-C10 bond length of 1.6665(17) Å, which is considerably longer than a typical C-C single bond (approx. 1.54 Å). nih.gov Another related tetrahydro derivative exhibited an even greater C9-C10 bond length of 1.705(4) Å, among the longest reported for this class of compounds. nih.gov
These studies demonstrate that the 9,10-dihydrophenanthrene (B48381) framework can accommodate significant steric strain, leading to distorted geometries. The conformation of the central six-membered ring in these systems is often a boat or twisted-boat form, a deviation from a planar structure that is influenced by the steric bulk of the substituents at the 9 and 10 positions. Analysis of related 9,10-dihydroanthracene (B76342) derivatives also shows that cis-isomers tend to adopt a boat conformation for the central ring. rsc.org The precise bond lengths, bond angles, and torsion angles obtained from crystallographic data are essential for understanding the molecule's stability, strain energy, and solid-state packing.
Table 1: Selected Crystallographic Data for a Highly Strained 9,10-Dihydrophenanthrene Derivative
| Parameter | Value | Reference |
|---|---|---|
| Central C9-C10 Bond Length | 1.6665(17) Å | nih.gov |
Electron Spin Resonance (ESR) Spectroscopy of Radical Anions
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as radical anions. When 9,10-dihydrophenanthrene is reduced to its radical anion, ESR spectroscopy can provide detailed information about the distribution of the unpaired electron's spin density across the molecule and the dynamics of conformational changes.
The ESR spectrum of the 9,10-dihydrophenanthrene radical anion has been studied over a range of temperatures, revealing a complex and temperature-dependent hyperfine structure. cdnsciencepub.comresearchgate.netcdnsciencepub.com This complexity arises from the interaction of the unpaired electron with the various magnetic nuclei (protons) in the molecule.
The interaction between the unpaired electron and the magnetic nuclei results in the splitting of ESR lines, a phenomenon known as hyperfine splitting. The magnitude of this splitting, the hyperfine coupling constant (aH), is directly proportional to the spin density at the nucleus . Therefore, analyzing these constants allows for the mapping of the spin distribution within the radical anion.
For the 9,10-dihydrophenanthrene radical anion, studies conducted at low temperatures (below -80 °C) in ether solvents resolved six distinct triplet splittings. cdnsciencepub.comresearchgate.netcdnsciencepub.com These splittings are attributed to the interaction of the unpaired electron with different sets of equivalent protons in the non-planar molecule. The observed mean coupling constants were 5.36, 3.36, 2.66, 0.70, 0.26, and 0.15 oersted (Oe). cdnsciencepub.comresearchgate.netcdnsciencepub.com
By comparing these values with those of the biphenyl (B1667301) radical anion and considering their temperature dependence, assignments can be made. cdnsciencepub.com The splittings of 2.66 Oe and 0.27 Oe are assigned to the axial and equatorial protons of the methylene groups, respectively. cdnsciencepub.com The remaining constants are attributed to the aromatic ring protons. This analysis indicates that the spin density is delocalized throughout the π-system of the molecule.
Table 2: Mean Hyperfine Coupling Constants for the 9,10-Dihydrophenanthrene Radical Anion at Low Temperature (< -80 °C)
| Mean Coupling Constant (aH) in Oersted (Oe) | Proton Assignment |
|---|---|
| 5.36 | Aromatic Ring Protons |
| 3.36 | Aromatic Ring Protons |
| 2.66 | Methylene Protons (axial) |
| 0.70 | Aromatic Ring Protons |
| 0.26 | Methylene Protons (equatorial) |
| 0.15 | Aromatic Ring Protons |
Data sourced from Canadian Science Publishing. cdnsciencepub.com
The 9,10-dihydrophenanthrene molecule is not planar, and its radical anion can exist in two equivalent, interconverting conformers. cdnsciencepub.comresearchgate.netcdnsciencepub.com This dynamic process, often referred to as ring flipping or inversion, has a profound and temperature-dependent effect on the ESR spectrum.
At very low temperatures, the interconversion is slow on the ESR timescale, and the spectrum observed is a superposition of the spectra of the two distinct conformers. As the temperature is raised, the rate of interconversion increases. This leads to the broadening of certain hyperfine lines in the spectrum. cdnsciencepub.comresearchgate.netcdnsciencepub.com Specifically, the lines associated with the methylene protons, whose magnetic environments (axial vs. equatorial) are interchanged during the conformational flip, are significantly affected. cdnsciencepub.com
At intermediate temperatures (e.g., -70 °C in dimethoxyethane), the broadening of the lines from the axial and equatorial methylene protons is such that they coalesce into a single 1:4:1 triplet with a coupling constant of 2.97 Oe. cdnsciencepub.com This value is the sum of the individual axial and equatorial coupling constants. cdnsciencepub.comresearchgate.netcdnsciencepub.com
As the temperature is increased further, the rate of interconversion becomes very rapid, leading to a phenomenon known as exchange narrowing. In this regime, the spectrum sharpens again to show an averaged signal for the methylene protons. By analyzing the line broadening as a function of temperature, the kinetics of this conformational interconversion can be determined. From these observations, the activation energy for this process in the 9,10-dihydrophenanthrene radical anion was calculated to be 4.5 kcal/mol. cdnsciencepub.comresearchgate.netcdnsciencepub.com This value quantifies the energy barrier for the ring inversion process.
Table 3: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 9,10-Dihydrophenanthrene |
| 9,9,10,10-Tetraaryl-9,10-dihydrophenanthrene |
| 9,10-Dihydroanthracene |
| Biphenyl |
Theoretical and Computational Chemistry Studies on 9,10 Dihydrophenanthrene Derivatives
Quantum Chemical Calculations for Mechanistic Insights and Selectivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, transition states, and the origins of selectivity. For instance, in the synthesis of 9,10-dihydrophenanthrene (B48381) derivatives, theoretical calculations have been employed to compare different mechanistic pathways, such as a 6π electrocyclic ring closure versus an intramolecular Heck reaction, to determine the lower energy and therefore more probable route. Similar methodologies could be applied to understand the reactivity of the exocyclic double bond in 9-Methylidene-9,10-dihydrophenanthrene, predicting its behavior in various chemical transformations and identifying factors that would control the stereoselectivity of its reactions.
Conformational Analysis and Energy Barriers
The three-dimensional shape of a molecule is crucial to its function and reactivity. Conformational analysis, often performed using computational methods, can identify the most stable conformations and the energy barriers between them. For the 9,10-dihydrophenanthrene scaffold, the central dihydro ring can adopt different conformations. The introduction of a methylidene group at the 9-position would significantly influence the conformational landscape. Computational studies could map the potential energy surface of this compound, identifying the preferred spatial arrangement of the atoms and the energy required for conformational changes. This information is fundamental for understanding its interaction with other molecules.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are pivotal in medicinal chemistry for designing molecules with enhanced biological activity. These models correlate the structural or physicochemical properties of a series of compounds with their biological effects.
3D-QSAR Techniques (CoMFA, CoMSIA)
Three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the steric, electrostatic, hydrophobic, and hydrogen-bonding features that influence a molecule's activity. For a series of 9,10-dihydrophenanthrene derivatives investigated as inhibitors of the SARS-CoV-2 main protease, CoMFA and CoMSIA models have been developed. nih.gov These models, validated by robust statistical parameters, generate contour maps that visualize the regions where modifications to the molecular structure would likely lead to increased or decreased activity. nih.gov Should this compound be identified as a lead compound, similar 3D-QSAR studies on its derivatives would be invaluable for optimizing its biological activity.
Table 1: Statistical Parameters for 3D-QSAR Models of 9,10-Dihydrophenanthrene Derivatives
| Model | R² | Q² | R²pred |
|---|---|---|---|
| CoMFA/SE | 0.97 | 0.81 | 0.95 |
| CoMSIA/SEHDA | 0.94 | 0.76 | 0.91 |
Data sourced from a study on 9,10-dihydrophenanthrene derivatives as potential inhibitors of the 3CLpro enzyme for COVID-19 therapy. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to its protein target. In studies of 9,10-dihydrophenanthrene derivatives as potential anti-SARS-CoV-2 agents, molecular docking has been used to identify key interactions with the main protease (3CLpro). nih.govnih.gov These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For this compound, docking studies could be performed against various biological targets to hypothesize its potential therapeutic applications and to guide the design of more potent analogues.
Molecular Dynamics Simulations for System Stability and Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of a molecular system over time, offering insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding. For 9,10-dihydrophenanthrene derivatives complexed with the SARS-CoV-2 main protease, MD simulations have been used to assess the stability of the docked poses and to analyze the fluctuations of different parts of the protein and the ligand. nih.gov Such simulations could be applied to a hypothetical complex of this compound with a target protein to validate docking results and to provide a more realistic model of the binding event, including the role of solvent molecules.
Natural Occurrence and Isolation of 9,10 Dihydrophenanthrene Compounds
Isolation from Orchidaceae Species
The Orchidaceae family, one of the largest and most diverse groups of flowering plants, is a rich source of 9,10-dihydrophenanthrene (B48381) derivatives. mdpi.com These compounds are often considered phytoalexins, produced by the plants in response to stress or infection. researchgate.net
Calanthe arisanensis
Calanthe arisanensis, a terrestrial orchid, has been a subject of phytochemical investigation, leading to the discovery of novel 9,10-dihydrophenanthrene compounds. Bioassay-guided fractionation of an ethyl acetate (B1210297) extract of this plant resulted in the isolation of four new 9,10-dihydrophenanthrenes. nih.govacs.orgnih.gov These were named calanhydroquinones A, B, and C, as well as calanphenanthrene A. nih.govacs.org The structures of these compounds were elucidated using spectroscopic data. nih.govacs.org
| Compound Name | Molecular Formula |
| Calanhydroquinone A | C16H16O5 |
| Calanhydroquinone B | C16H16O5 |
| Calanhydroquinone C | C17H18O5 |
| Calanphenanthrene A | C16H16O4 |
Coelogyne cristata
Coelogyne cristata, a Himalayan orchid, is known to produce several phenanthrene (B1679779) derivatives. wikipedia.org Among these, the 9,10-dihydrophenanthrene derivative coeloginanthridin has been isolated and its structure established as 3,5,7-trihydroxy-1,2-dimethoxy-9,10-dihydrophenanthrene. nih.govresearchgate.net Further research on this orchid has also led to the isolation of coelogin (B1213894) and coeloginin, which are also derivatives of 9,10-dihydrophenanthrene. rsc.org
| Compound Name | Chemical Name |
| Coeloginanthridin | 3,5,7-trihydroxy-1,2-dimethoxy-9,10-dihydrophenanthrene |
| Coelogin | Not specified |
| Coeloginin | Not specified |
Dendrobium virgineum
The whole plant of Dendrobium virgineum has yielded a variety of 9,10-dihydrophenanthrene derivatives. nih.gov A methanolic extract of this orchid led to the isolation of two new and seven known compounds. nih.govnih.gov Among the isolated 9,10-dihydrophenanthrenes are dendrovirginin (4,5-dihydroxy-2,8-dimethoxy-9,10-dihydrophenanthrene), 2-methoxy-9,10-dihydrophenanthrene-4,5-diol (B12414089), 5-methoxy-7-hydroxy-9,10-dihydro-1,4-phenanthrenequinone, 2,5,7-trihydroxy-4-methoxy-9,10-dihydrophenanthrene, and 2,4,7-trihydroxy-9,10-dihydrophenanthrene. nih.gov
| Compound Name/Chemical Name |
| Dendrovirginin (4,5-dihydroxy-2,8-dimethoxy-9,10-dihydrophenanthrene) |
| 2-methoxy-9,10-dihydrophenanthrene-4,5-diol |
| 5-methoxy-7-hydroxy-9,10-dihydro-1,4-phenanthrenequinone |
| 2,5,7-trihydroxy-4-methoxy-9,10-dihydrophenanthrene |
| 2,4,7-trihydroxy-9,10-dihydrophenanthrene |
Isolation from Juncaceae Species
The Juncaceae family, commonly known as the rush family, is another significant source of phenanthrenes and their 9,10-dihydro derivatives. acs.org These compounds are considered to have chemotaxonomic significance for this family. acs.org
Juncus gerardii
Juncus gerardii, also known as saltmarsh rush, has been investigated for its chemical constituents. wikipedia.orgusgs.gov A study on a methanol (B129727) extract of the whole plant led to the isolation of twenty-six compounds, including twenty-three phenanthrenes. acs.org Among these were twelve new compounds named gerardiins A–L, some of which are 9,10-dihydrophenanthrene derivatives. acs.org The presence of two adjacent methylene (B1212753) signals in the COSY spectrum of some of these compounds confirmed their 9,10-dihydrophenanthrene skeleton. acs.org
| Isolated Compounds |
| Gerardiins A–L (some are 9,10-dihydrophenanthrene derivatives) |
Juncus setchuensis
Juncus setchuensis, a perennial plant native to Asia, has been found to be a source of novel 9,10-dihydrophenanthrenes. theferns.info Phytochemical investigation of the whole plants led to the isolation of four new 9,10-dihydrophenanthrenes, which were named juncuenins A, B, C, and D. nih.govscilit.comacs.org The structures of these new compounds were established through detailed 1D and 2D NMR studies. nih.gov
| Compound Name |
| Juncuenin A |
| Juncuenin B |
| Juncuenin C |
| Juncuenin D |
Isolation from Other Plant Genera
Beyond the Juncus genus, 9,10-dihydrophenanthrene compounds have been isolated from a variety of other plant families, indicating a wider distribution of this class of natural products in the plant kingdom. The following subsections detail the isolation of these compounds from specific plant genera.
Combretum caffrum, a tree native to South Africa belonging to the Combretaceae family, has been identified as a source of cell growth inhibitory 9,10-dihydrophenanthrenes. Research on this plant has led to the isolation of several dihydrophenanthrene derivatives that have shown activity against murine lymphocytic leukemia cell lines.
Specifically, three 9,10-dihydrophenanthrenes have been characterized from Combretum caffrum:
6,7-dihydroxy-2,3,4-trimethoxy-9,10-dihydrophenanthrene
7-hydroxy-2,3,4,6-tetramethoxy-9,10-dihydrophenanthrene
2,7-dihydroxy-3,4,6-trimethoxy-9,10-dihydrophenanthrene
The isolation of these compounds from C. caffrum is significant as it points to the potential of the Combretaceae family as a source of bioactive phenanthrene derivatives. The presence of these compounds is also of interest from a biosynthetic perspective, as they are structurally related to stilbenes, such as combretastatin, which are also found in this plant and are known for their potent biological activities.
The tubers of Bletilla striata, a terrestrial orchid, have been extensively studied and found to contain a rich diversity of 9,10-dihydrophenanthrene derivatives. acs.org Phytochemical investigations of aqueous ethanol (B145695) extracts of the tubers have yielded numerous phenanthrene and 9,10-dihydrophenanthrene compounds, including several new to science. acs.org
These studies have led to the isolation of a wide array of monomeric and dimeric 9,10-dihydrophenanthrenes. acs.orgnih.gov Some of the isolated compounds exist as racemates and have been separated into their enantiomerically pure forms using chiral high-performance liquid chromatography (HPLC). acs.orgnih.gov The structural elucidation of these complex molecules has been achieved through extensive spectroscopic analysis, including mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov
The diversity of 9,10-dihydrophenanthrenes in Bletilla striata is further exemplified by the presence of atropisomeric derivatives, where hindered rotation around a biaryl axis leads to the existence of stable enantiomers. nih.gov The biological evaluation of compounds from B. striata has revealed potential cytotoxic and antineuroinflammatory activities, making this orchid a valuable source for the discovery of new therapeutic agents. acs.org
The purple yam, Dioscorea alata L., a member of the Dioscoreaceae family, has also been found to produce 9,10-dihydrophenanthrene compounds. For the first time, 9,10-dihydrophenanthrene-2,4,7-triol was isolated from the tubers of this plant. aip.org The isolation process involved maceration with methanol, followed by partitioning with n-hexane and ethyl acetate. researchgate.net The ethyl acetate extract was then subjected to various chromatographic techniques to yield the pure compound. researchgate.net The structure of this dihydrophenanthrene was determined using spectroscopic methods, including UV-Vis, 1D, and 2D NMR. researchgate.net
Further research into the genus has revealed the presence of other 9,10-dihydrophenanthrene derivatives in different species. For instance, from the rhizomes of Dioscorea zingiberensis, two new dihydrophenanthrenes, 2,5,7-trimethoxy-9,10-dihydrophenanthrene-1,4-dione and 2,5,6-trihydroxy-3,4-dimethoxy-9,10-dihydrophenanthrene, were isolated along with two known 9,10-dihydrophenanthrenes. nih.gov The discovery of these compounds in the Dioscorea genus expands the known natural sources of 9,10-dihydrophenanthrenes and suggests that other species within this genus may also be promising targets for phytochemical investigation.
Bioassay-Guided Fractionation Methodologies in Natural Product Discovery
Bioassay-guided fractionation is a cornerstone strategy in natural product chemistry for the discovery of new bioactive compounds. This approach involves a systematic process of separating a complex natural extract into simpler fractions and testing the biological activity of each fraction at every stage of the separation. nih.gov The most active fractions are then subjected to further separation until pure, active compounds are isolated. nih.gov
The process typically begins with the preparation of a crude extract from a biological source, such as a plant, which is then tested for a specific biological activity. If the extract shows promising activity, it is subjected to chromatographic separation techniques, such as column chromatography, to yield a series of fractions with decreasing chemical complexity. nih.gov These fractions are then screened in the same bioassay, and the active fractions are selected for further purification. nih.gov This iterative process of separation and bioassaying continues until a pure, biologically active compound is isolated.
This methodology is particularly effective for identifying the specific constituents responsible for the biological effects of a traditional medicine or a promising natural extract. It directly links the chemical constituents of an extract to its biological activity, ensuring that the purification efforts are focused on the most relevant molecules.
In the context of discovering 9,10-dihydrophenanthrene compounds, bioassay-guided fractionation has been instrumental. For example, the isolation of cell growth inhibitory dihydrophenanthrenes from Combretum caffrum was guided by their activity against murine lymphocytic leukemia cell lines. Similarly, the discovery of bioactive phenanthrenes from various Juncus species has often been driven by their antimicrobial or cytotoxic activities.
Modern advancements have integrated techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) into the bioassay-guided fractionation workflow. This allows for a more rapid and efficient process of dereplication, where known compounds are quickly identified, and efforts can be focused on the isolation of novel bioactive molecules. The ultimate goal of this methodology is the isolation and structural elucidation of new natural products with the potential for development into new therapeutic agents.
Biological Activities and Mechanistic Pathways of 9,10 Dihydrophenanthrene Derivatives
Enzyme Inhibition Studies
Derivatives of 9,10-dihydrophenanthrene (B48381) have been identified as potent inhibitors of specific enzymes, indicating their potential as lead compounds for drug development. Research has particularly focused on their role in inhibiting viral proteases and enzymes involved in steroid metabolism.
SARS-CoV-2 3CLpro Inhibition: Non-Covalent Binding and Mixed-Inhibition Mechanisms
In the global effort to find effective therapeutics for COVID-19, 9,10-dihydrophenanthrene derivatives have emerged as promising non-peptidomimetic and non-covalent inhibitors of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro). core.ac.uknih.gov This enzyme is crucial for viral replication, making it a prime target for antiviral drugs. nih.gov
Studies have systematically investigated the structure-activity relationships of these compounds. nih.gov It was found that among numerous derivatives tested, certain compounds, designated as C1 and C2, exhibited the most potent inhibitory activity against SARS-CoV-2 3CLpro, with IC₅₀ values of 1.55 ± 0.21 μM and 1.81 ± 0.17 μM, respectively. core.ac.uknih.govnih.gov Further kinetic assays revealed that these compounds function through a mixed-inhibition mechanism, meaning they can bind to both the free enzyme and the enzyme-substrate complex. core.ac.uknih.gov Molecular docking simulations suggest that these inhibitors bind at the dimer interface and the substrate-binding pocket of the 3CLpro enzyme. nih.govnih.gov The non-covalent nature of this interaction is a significant finding, distinguishing these compounds from many covalent inhibitors. nih.govresearchgate.net
| Compound | IC₅₀ (μM) | Inhibition Mechanism |
|---|---|---|
| C1 | 1.55 ± 0.21 | Mixed-Inhibition |
| C2 | 1.81 ± 0.17 | Mixed-Inhibition |
5α-Reductase Inhibition
The enzyme 5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), and its inhibition is a key strategy in managing conditions like benign prostatic hyperplasia. While various natural and synthetic compounds are known to inhibit this enzyme, a review of the available scientific literature did not yield specific studies detailing the 5α-reductase inhibitory activity of 9-Methylidene-9,10-dihydrophenanthrene or its direct derivatives.
Antioxidant Mechanisms and Oxidative Stress Protection
Oxidative stress is a key factor in the pathogenesis of various diseases, including age-related macular degeneration (AMD), which involves damage to the retinal pigmented epithelium (RPE). nih.gov Certain 9,10-dihydrophenanthrene derivatives have demonstrated significant antioxidant properties and protective effects against oxidative damage in cellular models.
Protection of Retinal Pigment Epithelium Cells Against H₂O₂-Induced Stress
Research has focused on compounds isolated from Dendrobium virgineum, a plant from the Orchidaceae family. One such derivative, 2-methoxy-9,10-dihydrophenanthrene-4,5-diol (B12414089), was found to have the highest protective effect against hydrogen peroxide (H₂O₂)-induced oxidative stress in human retinal pigment epithelial (ARPE-19) cells. nih.gov Pre-treatment of ARPE-19 cells with this compound before inducing stress with H₂O₂ led to a significant, dose-dependent increase in cell viability by 10–35% and a decrease in the production of reactive oxygen species (ROS) by 10–30%. nih.gov These findings suggest that the compound can directly mitigate the cytotoxic effects of oxidative agents on retinal cells.
| Parameter | Effect (Dose-Dependent) |
|---|---|
| Cell Viability | ↑ 10–35% |
| ROS Production | ↓ 10–30% |
Modulation of MAPKs and Apoptosis Pathways in Oxidative Stress Response
The protective mechanism of 9,10-dihydrophenanthrene derivatives extends to the modulation of key signaling pathways involved in stress response and cell death. In H₂O₂-stressed ARPE-19 cells, pre-treatment with 2-methoxy-9,10-dihydrophenanthrene-4,5-diol was shown to reduce the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, ERK1/2, and SAPK/JNK by 20–70% in a dose-dependent manner. nih.gov
Furthermore, the compound significantly modulated the expression of proteins involved in the apoptosis pathway. nih.gov It influenced the levels of cytochrome c, the pro-apoptotic protein Bax, and the anti-apoptotic protein Bcl-2, with changes ranging from 20–80%. nih.gov This modulation indicates that the compound protects cells not only by reducing the initial oxidative insult but also by interfering with the downstream signaling cascades that lead to programmed cell death.
Enhancement of Antioxidant Enzyme Activities and GSH Levels
A crucial aspect of cellular defense against oxidative stress is the endogenous antioxidant system, which includes enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as the non-enzymatic antioxidant glutathione (GSH). nih.gov Studies have demonstrated that pre-incubation of ARPE-19 cells with 2-methoxy-9,10-dihydrophenanthrene-4,5-diol significantly enhanced the activities of SOD, CAT, and GPx and increased GSH levels in a dose-dependent manner following oxidative insult. nih.gov This enhancement of the cell's own antioxidant machinery provides a robust defense against oxidative damage, suggesting that these dihydrophenanthrene derivatives act as indirect antioxidants by bolstering cellular resilience. nih.gov
Antimicrobial and Antiviral Properties
Several 9,10-dihydrophenanthrene derivatives have demonstrated notable antimicrobial and antiviral capabilities. Their activity spectrum spans various bacteria and viruses, highlighting their potential as broad-spectrum therapeutic agents.
The antimicrobial effects are often attributed to their phenolic nature. researchgate.net For instance, synthetic N,N-diacetylamino-derivatives of phenanthrene (B1679779) have shown good antimicrobial activity. mdpi.com Studies on juncusol, a naturally occurring 9,10-dihydrophenanthrene, and its structural analogs like desvinyljuncusol, have confirmed their in vitro antimicrobial effects. researchgate.net Other derivatives, such as hircinol (B1204073) and loroglossol, isolated from a Sicilian accession of Himantoglossum robertianum, are effective against both Gram-negative and Gram-positive bacterial strains. mdpi.com The antimicrobial activity of these compounds is believed to stem from their ability to act as simple phenols. researchgate.net
In the realm of antiviral research, 9,10-dihydrophenanthrene derivatives have emerged as potential inhibitors of viral replication. A series of these compounds were identified as non-peptidomimetic and non-covalent inhibitors of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro). nih.govresearchgate.net This enzyme is crucial for the viral replication cycle, and its inhibition effectively halts the virus's ability to propagate. nih.gov Specific derivatives, designated C1 and C2 in one study, showed potent inhibitory activity against SARS-CoV-2 3CLpro with IC50 values of 1.55 µM and 1.81 µM, respectively. nih.govresearchgate.netnih.gov These findings suggest that the 9,10-dihydrophenanthrene scaffold is a promising starting point for the development of broad-spectrum antiviral drugs against coronaviruses. nih.gov
Anti-inflammatory Response Pathways
The anti-inflammatory properties of 9,10-dihydrophenanthrene derivatives are a significant aspect of their biological profile. researchgate.net These compounds can modulate key inflammatory pathways, thereby reducing the expression of pro-inflammatory mediators. While the precise mechanisms for all derivatives are not fully elucidated, research points towards the inhibition of signaling pathways that regulate the immune response.
Compounds isolated from various orchid species, rich in phenanthrenes and dihydrophenanthrenes, have been noted for their anti-inflammatory activities. researchgate.net The anti-inflammatory effects of some compounds are linked to the inhibition of nitric oxide (NO) production. NO is a key signaling molecule in inflammation, and its overproduction can lead to tissue damage. By suppressing NO production, these derivatives can mitigate inflammatory responses. Some studies have also pointed to the involvement of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling molecule, which is known to inhibit inflammation. nih.gov Other potential pathways include the downregulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins, and the modulation of mitogen-activated protein kinase (MAPK) pathways such as JNK. nih.gov
Cellular Antiproliferative and Cytotoxic Effects
One of the most extensively studied biological activities of 9,10-dihydrophenanthrene derivatives is their ability to inhibit the proliferation of cancer cells and induce cell death. These cytotoxic effects have been observed across a wide array of human cancer cell lines, operating through various cellular mechanisms. mdpi.com
Numerous studies have documented the potent cytotoxic activity of 9,10-dihydrophenanthrene derivatives against a diverse panel of human cancer cell lines. These compounds have shown efficacy against cancers of the lung, breast, prostate, colon, and blood, among others.
For example, erathrin A, a derivative from Eria bambusifolia, displayed selective cytotoxic activity against human myeloid leukemia (HL-60) cells. 4dcell.com Juncusol and its analogs have shown cytotoxicity against human lymphoblastic leukemia (CCRF-CEM), mouse melanoma (B-16), and mouse lymphocytic leukemia (L-1210) cell lines. researchgate.net Compounds isolated from Calanthe arisanensis were active against lung (A549), prostate (PC-3, DU145), colon (HCT-8), breast (MCF-7), and nasopharyngeal (KB, KBVIN) cancer cells. nih.gov Similarly, derivatives from Cymbidium ensifolium and Cylindrolobus mucronatus demonstrated cytotoxicity against human lung (H460), breast (MCF7), colon (CaCo2), and glioblastoma (U-87 MG) cells. researchgate.net The effectiveness of these compounds, often measured by their half-maximal inhibitory concentration (IC50), varies depending on the specific chemical structure and the cancer cell line being tested.
Table 1: Cytotoxic Activity of 9,10-Dihydrophenanthrene Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Line Type | IC50 Value | Source |
|---|---|---|---|---|
| Erathrin A | HL-60 | Human Myeloid Leukemia | 14.50 µM | 4dcell.com |
| Desvinyljuncusol | CCRF-CEM | Human Lymphoblastic Leukemia | 9.3 µg/mL | researchgate.net |
| Desvinyljuncusol | B-16 | Mouse Melanoma | 17.5 µg/mL | researchgate.net |
| Desvinyljuncusol | L-1210 | Mouse Lymphocytic Leukemia | 10.2 µg/mL | researchgate.net |
| Calanhydroquinone C (Compound 6) | MCF-7 | Human Breast Cancer | < 4 µg/mL | nih.gov |
| Calanhydroquinone C (Compound 6) | PC-3 | Human Prostate Cancer | < 4 µg/mL | nih.gov |
| Hircinol | AGS | Human Gastric Cancer | Reduced viability to 39.4% at 100 µg/mL | mdpi.com |
| Loroglossol | AGS | Human Gastric Cancer | Reduced viability to 61.4% at 100 µg/mL | mdpi.com |
| Cymensifin A | CaCo2 | Human Colon Cancer | 55.14 µM | researchgate.net |
| Cymensifin A | MCF7 | Human Breast Cancer | 93.04 µM | researchgate.net |
| Cymucronin C (Compound 3) | U-87 MG | Human Glioblastoma | 19.91 µM | |
| Compound 9 (from C. mucronatus) | U-87 MG | Human Glioblastoma | 17.08 µM |
The antiproliferative activity of 9,10-dihydrophenanthrene derivatives is often mediated by their ability to interfere with the cancer cell cycle and trigger programmed cell death, or apoptosis.
One such derivative, 5,6-dihydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene (HMP), was found to halt the cell cycle in the G2/M phase in human lung cancer A549 cells. This arrest was achieved by down-regulating key regulatory proteins such as Cdc25C, Cdk1, and cyclin B1. Following cell cycle arrest, HMP induced apoptosis, which was confirmed by an increase in caspase-3 activity and the cleavage of its target, PARP. The compound also promoted the expression of the pro-apoptotic protein Bax and activated caspase-9, indicating that apoptosis is induced through both intrinsic and extrinsic pathways. Other studies have similarly shown that 9,10-dihydrophenanthrenes can cause an accumulation of cells in the G2/M phase, associated with a decrease in Cyclin B1 protein levels. The induction of apoptosis is a critical mechanism for eliminating cancerous cells, and the ability of these compounds to activate apoptotic pathways makes them valuable subjects for anticancer drug development.
Beyond inhibiting proliferation and inducing apoptosis, some 9,10-dihydrophenanthrene derivatives have been shown to suppress cancer cell migration, a critical step in tumor metastasis. The ability to inhibit cell migration is a key attribute for potential anti-metastatic agents.
Research on Nudol, a 9,10-dihydrophenanthrene isolated from the orchid Dendrobium nobile, has demonstrated its ability to suppress the migration of osteosarcoma (U2OS) cells. This finding suggests that in addition to its effects on cell cycle and apoptosis, Nudol can also interfere with the cellular machinery responsible for cell motility. By inhibiting the migration of cancer cells, such compounds could potentially limit the spread of tumors to distant organs, a major cause of mortality in cancer patients.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Key signals include aromatic protons (δ 7.2–8.5 ppm) and methylidene protons (δ 5.5–6.2 ppm). Compare with reference data from NIST (e.g., 9-Chlorophenanthrene in ).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 192.26 for C15H12) and fragmentation patterns validate molecular weight and substituents .
- X-ray Crystallography : Resolve bond angles and stereochemistry. reports crystallographic data for 9,9-dimethyl derivatives (space group P1̄, unit cell parameters a=8.92 Å, b=9.15 Å, c=12.03 Å) .
What strategies mitigate discrepancies in quantifying this compound in complex matrices?
Q. Advanced Research Focus
- Internal Standards : Use deuterated analogs (e.g., d10-phenanthrene or d12-benzo[a]pyrene) to correct for extraction efficiency and ionization variability .
- Calibration Curves : Employ linear regression (R² >0.99) with 5–7 concentration points. Validate with spike-recovery tests (85–115% recovery acceptable).
- Data Validation : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in triplicate measurements .
How does the 9,10-dihydrophenanthrene scaffold influence binding affinity in enzyme inhibition studies?
Q. Advanced Research Focus
- Hydrogen Bonding : The planar aromatic system allows π-π stacking with hydrophobic enzyme pockets. demonstrates that 9,10-dihydrophenanthrene derivatives inhibit human kinase CK2 via hydrogen bonds with Lys68 and Glu81 residues .
- Structural Modifications : Introducing electron-withdrawing groups (e.g., nitro or carbonyl) enhances binding by 20–40% compared to unsubstituted analogs. Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes .
What experimental approaches optimize reaction yields for dihydrophenanthrene derivatives?
Q. Advanced Research Focus
- Catalyst Screening : Test Pd(OAc)₂, CuI, or FeCl₃ catalysts for cross-coupling reactions. reports 70–85% yields with Pd catalysts in toluene at 80°C .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may reduce selectivity. Use THF or dichloromethane for sterically hindered substrates.
- Reaction Monitoring : In-situ FTIR or TLC tracks intermediate formation. Adjust reaction time (12–24 hrs) based on substrate reactivity .
How do substituents on the dihydrophenanthrene core affect photophysical properties?
Q. Advanced Research Focus
- UV-Vis Spectroscopy : Methylidene groups redshift absorption maxima (λmax) by 10–30 nm compared to parent phenanthrene. For 9-Methylphenanthrene (), λmax ≈ 290 nm in hexane .
- Fluorescence Quenching : Electron-donating groups (e.g., methoxy) enhance quantum yields (ΦF ≈ 0.4–0.6), while nitro groups reduce ΦF to <0.1 due to intersystem crossing .
What analytical challenges arise in characterizing dihydrophenanthrene metabolites?
Q. Advanced Research Focus
- Isomer Differentiation : Use chiral HPLC columns (e.g., Chiralpak IA) to resolve enantiomers of dihydroxylated metabolites (e.g., trans-9,10-dihydroxy derivatives in ) .
- LC-MS/MS Sensitivity : Optimize collision energy (15–30 eV) for MRM transitions (e.g., m/z 212 → 194 for 9,10-dihydroxy metabolites) .
- Matrix Effects : Dilute biological extracts 1:10 with acetonitrile to minimize ion suppression in ESI-MS .
How can computational modeling guide the design of dihydrophenanthrene-based inhibitors?
Q. Advanced Research Focus
- Docking Studies : Use Glide (Schrödinger) to predict binding poses in kinase active sites. identifies a 2.1 Å hydrogen bond between a carbonyl group and CK2’s catalytic Lys68 .
- QSAR Models : Develop regression models correlating substituent Hammett constants (σ) with IC50 values. For nitro derivatives, logP >3.5 correlates with improved membrane permeability .
What precautions are critical when handling this compound in laboratory settings?
Q. Basic Research Focus
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis (per SDS guidelines in ) .
- Waste Disposal : Collect halogenated byproducts in designated containers for incineration. Avoid aqueous disposal due to environmental persistence .
How do steric effects influence the reactivity of dihydrophenanthrene derivatives in Diels-Alder reactions?
Q. Advanced Research Focus
- Steric Hindrance : Bulky substituents (e.g., 9,10-diphenyl groups) reduce diene reactivity by 50%. Use Lewis acids (e.g., AlCl₃) to activate electron-deficient dienophiles .
- Regioselectivity : Electron-rich dienophiles favor endo transition states. For 9,10-dimethyl derivatives, endo:exo ratios exceed 4:1 in toluene at 100°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
